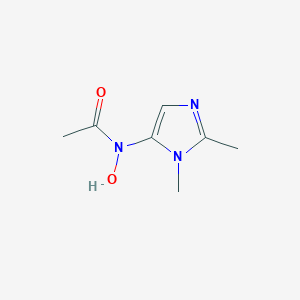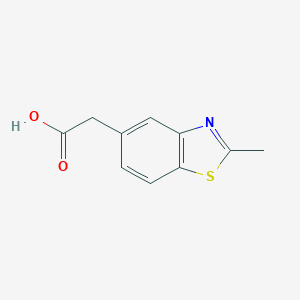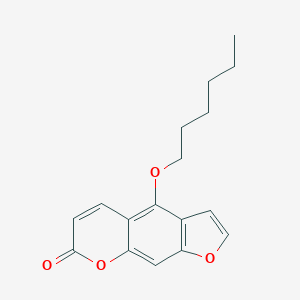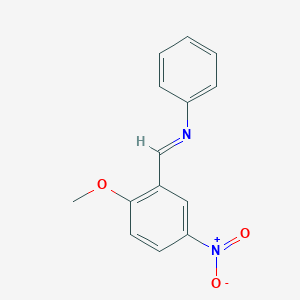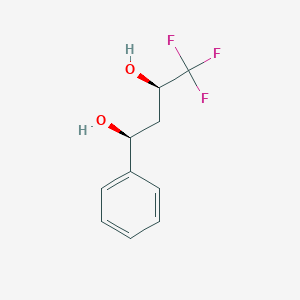
4,4,4-Trifluoro-1-phenylbutane-1,3-diol
Vue d'ensemble
Description
4,4,4-Trifluoro-1-phenylbutane-1,3-dione, also known as benzoyl-1,1,1-trifluoroacetone or benzoyltrifluoroacetone, is a chemical compound with the molecular formula C10H7F3O2 . It has a molecular weight of 216.16 g/mol . The compound is a white to yellow crystalline low melting solid .
Synthesis Analysis
The compound has been used in the synthesis of various metal complexes. For example, it has been used as a ligand in the synthesis of β-diketone metal complexes with copper (Cu) and nickel (Ni) .Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione has been analyzed using various techniques such as FT-IR, TGA, UV-visible, SEM, and EDX . The compound has a slightly twisted square planar geometry around the central metal ion in complex 1 and an octahedral geometry in complex 2 .Chemical Reactions Analysis
4,4,4-Trifluoro-1-phenylbutane-1,3-dione has been used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It has also been used in mixed-ligand chelate extraction of trivalent lanthanides .Physical And Chemical Properties Analysis
The compound has a melting point of 37.0°C to 40.0°C and a boiling point of 224.0°C . It is practically insoluble in water and higher alcohols, but easily soluble in lower alcohols . The compound has a flash point of 98°C .Applications De Recherche Scientifique
Study of Copper Complexes : Perdih (2017) demonstrated the use of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol in studying the complex structures of copper complexes with specific ligands, contributing to the understanding of molecular structures and hydrogen-bonded networks (Perdih, 2017).
Photostabilization of Polyisoprene : Wu, Chang, Mou, and Rabek (1991) found that this compound can effectively photostabilize the photodegradation of polyisoprene in solutions containing alcohols, suggesting potential applications in protecting cosmetics against photoageing reactions (Wu, Chang, Mou, & Rabek, 1991).
Diels-Alder Reactions : Elsheimer, Foti, and Bartberger (1996) reported its use in Diels-Alder reactions for synthesizing 4-aryl-1,3-dibromo-1,1-difluorobutanes, which is significant in chemical synthesis processes (Elsheimer, Foti, & Bartberger, 1996).
Synthesis of Phosphonites : Ratner, Lork, Pashkevich, and Röschenthaler (1997) used it in reactions with dichlorophosphines to produce phosphonites, which have potential applications in various chemical research areas (Ratner, Lork, Pashkevich, & Röschenthaler, 1997).
Ytterbium(III) Complexes for Optical Amplifiers : Martín‐Ramos et al. (2013) suggested its use for co-doping with Er(3+) complexes in optical amplifiers, given its fluorination of ytterbium(III) complexes (Martín‐Ramos et al., 2013).
Synthesis of Pyridine-Carbonitriles : Dyachenko (2011) reported its application in the synthesis of 4-aryl-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles, useful in chemical research (Dyachenko, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
4,4,4-trifluoro-1-phenylbutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,8-9,14-15H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWKWKRVRQENAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-phenylbutane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
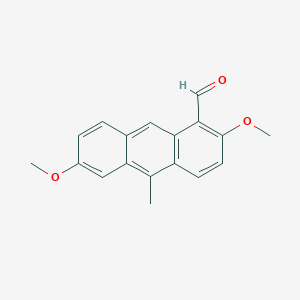
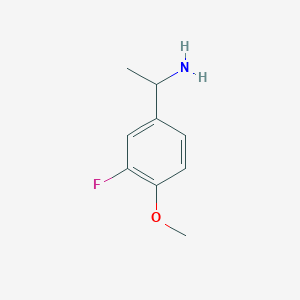
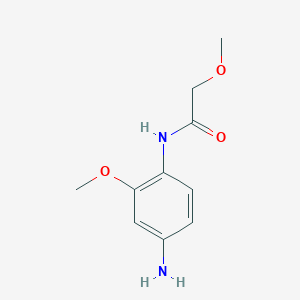

![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)

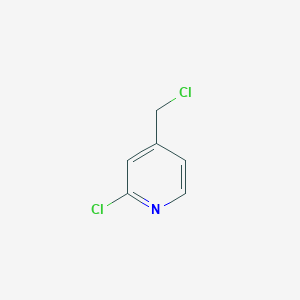
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
